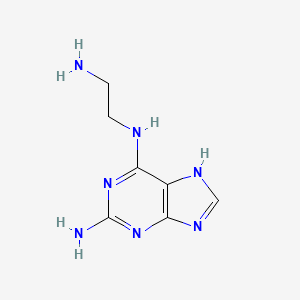

N6-(2-aminoethyl)-9H-purine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-N-(2-aminoethyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXHVNKVDXBPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N6 2 Aminoethyl 9h Purine 2,6 Diamine and Analogues

Classic Synthetic Routes to 2,6-Diaminopurine (B158960) Scaffolds

The 2,6-diaminopurine core is a common structural motif in bioactive molecules. Its synthesis is often achieved by starting with more readily available and inexpensive materials, such as xanthine (B1682287), which can be converted to halogenated purine (B94841) intermediates. arkat-usa.org

A prevalent and effective starting material for the synthesis of 2,6-diamino-substituted purines is 2,6-dichloropurine (B15474). arkat-usa.org This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce various amine functionalities at the C2 and C6 positions of the purine ring.

The reactivity of the two chlorine atoms on the purine ring is differential. The halogen substituent at the C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine atom at the C2 position. arkat-usa.orgresearchgate.net This difference in reactivity is crucial for the selective, stepwise introduction of different substituents. The leaving group ability of halides on the purine system follows the general trend of C6 > C2, which enables a controlled and predictable reaction pathway. arkat-usa.org

Leveraging the differential reactivity of the C6 and C2 positions, a two-step substitution strategy is commonly employed. The first nucleophilic substitution is selectively directed to the more reactive C6 position. arkat-usa.orgresearchgate.net For instance, the reaction of 2,6-dichloropurine with a primary amine like cyclohexylamine (B46788) proceeds selectively at C6 in a solvent such as n-butanol at elevated temperatures. arkat-usa.org

Once the first substituent is installed at the C6 position, the second chlorine at the C2 position can be replaced by a different amine. This second substitution typically requires more forcing conditions, such as higher temperatures (e.g., 120 °C) and often acid catalysis, to proceed efficiently. arkat-usa.org This stepwise approach allows for the synthesis of unsymmetrically substituted 2,6-diaminopurine derivatives.

| Position | Nucleophile | Solvent | Conditions | Yield |

|---|---|---|---|---|

| C6 | Cyclohexylamine | n-Butanol | 70 °C | Good |

| C6 | Propanolamine | n-BuOH | 70 °C, 4 h, N2 | 64% |

| C2 | Aromatic Amines (e.g., 4-morpholinoaniline) | dry n-BuOH | 120 °C, 14 h, TMSCl (cat.) | 63-84% |

Targeted Synthesis of N6-(2-aminoethyl)-9H-purine-2,6-diamine Derivatives

The synthesis of the specific target compound, this compound, follows the general principles of selective substitution on a dihalogenated purine core.

To introduce the 2-aminoethyl group at the N6 position, a reaction between 2,6-dichloropurine and a suitable nucleophile like ethylenediamine (B42938) is performed. Following the established reactivity pattern, the initial substitution will occur at the C6 position. arkat-usa.org To avoid undesired side reactions, such as the diamine acting as a bridging ligand between two purine molecules, a large excess of ethylenediamine can be used. Alternatively, a mono-protected version of ethylenediamine (e.g., N-Boc-ethylenediamine) can be employed to ensure single substitution.

After the successful attachment of the protected or unprotected aminoethyl side chain at C6, the resulting intermediate, 2-chloro-N6-(2-aminoethyl)-9H-purin-6-amine, is then subjected to a second nucleophilic substitution to install the amino group at the C2 position. This is typically achieved by reaction with ammonia (B1221849) or a synthetic equivalent under conditions that facilitate the displacement of the less reactive C2 chlorine.

Beyond the C2 and C6 positions, the purine ring itself possesses other sites (C8, N7, N9) that can be functionalized to create a wide array of derivatives. nih.gov The development of regioselective C-H and N-H bond activation methods has significantly expanded the synthetic toolbox for purine chemistry. nih.govmdpi.com

For instance, direct C-H cyanation of purines can be directed to the electron-rich imidazole (B134444) motif, typically affording 8-cyanated purine derivatives. mdpi.com The regioselectivity can sometimes be switched by the electronic nature of existing substituents; a strong electron-donating group at the C6 position can direct cyanation to the C2 position. mdpi.com Similarly, direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, where the N9 regioisomer is typically the thermodynamically more stable product. nih.gov However, specific reaction conditions, catalysts (e.g., SnCl₄), and directing groups can be employed to achieve high regioselectivity for the less favored N7 isomer under kinetic control. nih.gov These advanced methods allow for precise modifications to the purine core, enabling the synthesis of complex analogues.

| Reaction Type | Position | Key Reagents/Conditions | Reference |

|---|---|---|---|

| C-H Cyanation | C8 | Triflic anhydride (B1165640) activation, TMSCN | mdpi.com |

| N-Alkylation (tert-butylation) | N7 (kinetic) | N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ | nih.gov |

| N-Alkylation | N9 (thermodynamic) | Alkylation with alkyl halides under basic conditions | nih.gov |

Advanced Synthetic Methodologies for Purine-2,6-diamine Libraries

The demand for novel drug candidates has driven the development of methodologies for the efficient synthesis of libraries of related compounds. For purine-2,6-diamines, these strategies often build upon the classic stepwise substitution chemistry, adapting it for high-throughput synthesis. arkat-usa.org

Libraries of 2,6-diamino-substituted purines can be synthesized in solution or by using solid-phase polymer supports. arkat-usa.org Solid-phase synthesis offers advantages in terms of purification, as excess reagents and byproducts can be washed away, simplifying the isolation of the desired products. The synthesis of reversine (B1683945), a 2,6-diamino-substituted purine, and its analogues for screening purposes highlights the application of these synthetic strategies to generate focused libraries of bioactive molecules. arkat-usa.orgnih.gov By systematically varying the amine nucleophiles used for substitution at the C2 and C6 positions, a large number of distinct compounds can be rapidly generated and evaluated for their biological activity. researchgate.netsemanticscholar.org This library-based approach is a powerful tool in the discovery of new therapeutic agents.

Solution-Phase Combinatorial Synthesis Techniques

Solution-phase combinatorial synthesis has emerged as a powerful strategy for the rapid generation of diverse purine libraries. This approach, unlike solid-phase synthesis, involves reactions carried out in solution, which can simplify reaction monitoring and scale-up. The synthesis of 2,6,9-trisubstituted purines is a prime example of this technique's application.

A common strategy begins with a differentially substituted purine core, allowing for sequential and regioselective modifications. For instance, starting with a purine like 2-fluoro-6-chloropurine, chemists can exploit the differential reactivity of the halogen substituents. The chlorine at the C6 position is typically more susceptible to nucleophilic substitution than the fluorine at the C2 position. This allows for the introduction of a diverse range of amines at the C6 position, followed by substitution at the C2 position under different reaction conditions. Alkylation at the N9 position often completes the synthesis. This systematic approach enables the creation of a large matrix of compounds from a set of common precursors.

Table 1: Example of Solution-Phase Synthesis Strategy for 2,6,9-Trisubstituted Purines

| Step | Position | Reaction Type | Reagents | Purpose |

|---|---|---|---|---|

| 1 | C6 | Nucleophilic Aromatic Substitution | Primary/Secondary Amines | Introduce diversity at the C6 position. |

| 2 | C2 | Nucleophilic Aromatic Substitution | Amines, Thiols, etc. | Introduce diversity at the C2 position. |

| 3 | N9 | Alkylation | Alkyl Halides | Introduce diversity at the N9 position. |

This methodology facilitates the efficient production of compound libraries necessary for screening and optimization in various research contexts.

Metal-Mediated Coupling Reactions for Purine Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including derivatized purines. researchgate.net The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent, offering efficient ways to form carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netmdpi.compreprints.org These reactions are fundamental in both drug discovery and process chemistry for derivatizing core scaffolds. mdpi.com

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. For purine synthesis, this allows for the introduction of various aryl, heteroaryl, or alkyl groups at halogenated positions (e.g., C2, C6, or C8). The reaction is valued for its tolerance of a wide range of functional groups and its relatively mild conditions. nih.gov Optimization often focuses on the choice of catalyst, ligand, base, and solvent to maximize yield and minimize side products, such as homodimers. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst. nih.gov It has revolutionized the synthesis of arylamines, which are common structures in biologically active compounds. nih.govorganic-chemistry.org In the context of purine chemistry, this method is used to introduce primary or secondary amines at positions like C2 and C6, a key step in synthesizing compounds such as this compound. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability and efficiency of this reaction, enabling the coupling of even challenging substrates. researchgate.net For instance, the synthesis of the CDK 4/6 inhibitor abemaciclib (B560072) incorporates a Buchwald-Hartwig amination to form a crucial C-N bond with a pyrimidine (B1678525) ring. nih.gov

Table 2: Overview of Metal-Mediated Coupling Reactions in Purine Synthesis

| Reaction | Bond Formed | Key Components | Typical Application for Purines |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Halide, Boronic Acid/Ester, Palladium Catalyst, Base | Attachment of aryl, heteroaryl, or alkyl groups to the purine core. |

| Buchwald-Hartwig Amination | C-N | Aryl/Vinyl Halide, Primary/Secondary Amine, Palladium Catalyst, Base, Ligand | Introduction of amino groups at C2, C6, or C8 positions. nih.govorganic-chemistry.org |

These coupling reactions provide a versatile and powerful platform for the late-stage functionalization of the purine scaffold, enabling the synthesis of complex target molecules.

Application of Purine Nitration for Subsequent Functionalization

The direct functionalization of the purine ring can be challenging due to its electronic properties. Purine nitration offers a strategic approach to overcome this by introducing a nitro group, which then serves as a versatile "handle" for further chemical transformations. An efficient method for selective C2-nitration has been developed using a combination of tetrabutylammonium (B224687) nitrate (B79036) and trifluoroacetic anhydride. nih.gov

The mechanism of this reaction is not a direct electrophilic aromatic substitution. nih.gov Instead, it proceeds through a three-step process:

Electrophilic Attack: The nitrating agent attacks the N7 position of the purine ring. nih.govuva.nl

Intermediate Formation: A nitrammonium species is formed, which is then trapped by a trifluoroacetate (B77799) anion to create an N7-nitramine intermediate. nih.govuva.nl

Nitramine Rearrangement: This intermediate undergoes a rearrangement, moving the nitro group to the C2 position. Subsequent elimination of trifluoroacetic acid yields the 2-nitro-purine product. nih.govuva.nl

Studies using NMR spectroscopy have been instrumental in elucidating this pathway. nih.govuva.nl The resulting 2-nitro moiety is highly valuable as it can be readily converted into other functional groups. For example, the nitro group can be reduced to an amino group, which can then be further derivatized, or it can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents at the C2 position. This strategic nitration provides a key entry point for the synthesis of diverse purine analogues.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-fluoro-6-chloropurine |

| 2-nitro-6-chloro-9-Boc purine |

Structure Activity Relationship Sar Studies of N6 2 Aminoethyl 9h Purine 2,6 Diamine Derivatives

Impact of N6-Substitution on Biological Potency

The N6 position of the 2,6-diaminopurine (B158960) scaffold is a critical point for modification, directly influencing how the molecule fits into the binding pockets of target proteins such as kinases.

Modifications to the N6-substituent, including changes in alkyl chain length, branching, and the introduction of cyclic systems, have profound effects on biological activity. Studies on related N6-substituted adenosine (B11128) derivatives, which share the purine (B94841) core, show that even small alterations can impact efficacy and receptor selectivity. nih.gov For instance, small N6-alkyl groups have been associated with selectivity for certain human adenosine receptors, while increased branching on the alkyl chain can lead to decreased efficacy. nih.gov

In the context of 2,6-diaminopurine derivatives, compounds like Reversine (B1683945), which features an N6-cyclohexyl group, demonstrate potent biological effects, including cell cycle arrest. nih.govresearchgate.net Further substitution on the N6-nitrogen, such as the addition of a methyl group to form an N6-cyclohexyl-N6-methyl derivative, can also modulate activity. nih.gov The exploration of SAR at the N6 position is essential for improving the efficacy and toxicity profiles of 2,6-diaminopurine analogues. mdpi.org Additionally, extending the N6-substituent with linkers, such as omega-amino acid residues, creates conjugates whose activity is dependent on the length of the polymethylene chain. nih.gov

| N6-Substitution Type | General SAR Observation | Example Compound Class | Reference |

|---|---|---|---|

| Small Alkyl Groups | Can confer selectivity for specific receptor subtypes. | N6-alkyl adenosines | nih.gov |

| Branched Alkyl Groups | Multiple branching points may decrease biological efficacy. | N6-branched alkyl adenosines | nih.gov |

| Cycloalkyl Groups (≤5 carbons) | Often act as full agonists at adenosine receptors. | N6-cyclopentyl adenosine | nih.gov |

| Cycloalkyl Groups (≥6 carbons) | Tend to be partial agonists; Reversine is a key example in the diaminopurine class. | Reversine (N6-cyclohexyl) | nih.govnih.gov |

| Amino-polymethylene Linkers | Biological activity is influenced by the length of the linker chain. | N-(purin-6-yl)amino acids | nih.gov |

Introducing aryl groups at the N6 position significantly alters the steric and electronic profile of the molecule, often leading to changes in binding affinity and receptor selectivity. In studies of N6-arylmethyl adenosine analogues, these compounds tended to bind more potently to A1 and A3 adenosine receptors compared to A2A receptors. nih.gov The nature and position of substituents on the aryl ring are also critical; for example, a chloro substituent on a benzyl (B1604629) ring can decrease efficacy, with the effect being dependent on its position. nih.gov

The stereochemistry of N6-arylethyl substituents plays a crucial role in determining affinity and efficacy, highlighting the three-dimensional precision of ligand-receptor interactions. nih.gov Beyond aryl groups, other isosteric substitutions, such as thioether linkages, have been explored. In some series of 6-substituted purines, thioether-linked derivatives proved superior to their oxygen and nitrogen counterparts, demonstrating that the nature of the linking atom is a key determinant of activity. researchgate.net

| N6-Substituent | Key SAR Finding | Observed Effect | Reference |

|---|---|---|---|

| Arylmethyl (e.g., Benzyl) | Substituents on the aryl ring modulate activity. | A chloro substituent can decrease efficacy depending on its position. | nih.gov |

| Arylethyl (e.g., Phenylethyl) | Stereochemistry is a critical determinant of affinity. | (R)- vs. (S)-isomers can exhibit significant differences in binding. | nih.gov |

| Thioether Linkages | The linking atom influences potency. | Thioether-linked derivatives were found to be superior to oxygen or nitrogen isosteres in a series of positive inotropes. | researchgate.net |

Role of Substituents at Other Purine Ring Positions (C2, C8, N9)

While the N6 position is a primary focus, modifications at other positions of the purine ring are instrumental in fine-tuning the pharmacological profile of the derivatives.

The 2-amino group is a defining feature of N6-(2-aminoethyl)-9H-purine-2,6-diamine. This group significantly influences the electronic properties of the purine ring system. 2,6-diaminopurine (also known as 2-aminoadenine) exhibits excellent electron-donating properties, which can be important for biological function and self-repair mechanisms in nucleic acids. nih.gov The presence of the 2-amino group can have substantial inhibitory effects on biological processes like transcription, distinguishing its activity from that of 2-aminopurine, which lacks the 6-amino group. nih.gov

In SAR studies, the C2-amino group is often a target for modification. For example, in analogues of Reversine, the C2 position has been substituted with phenyl groups or other N-heterocycle units. nih.gov These modifications aim to optimize biological activity and selectivity by exploring new interactions within the target's binding site. nih.gov

The C8 position of the purine ring is chemically versatile and accessible to both electrophilic and nucleophilic substitution, making it an attractive site for introducing diverse functionalities. mdpi.com A variety of C1-substituents, such as formyl groups, can be introduced at this position. mdpi.com Other modifications include the introduction of alkyl and sulfenyl groups. mdpi.com While less common than modifications at other positions, C8-substitutions can have significant biological consequences. For instance, the introduction of an oxo group at C8 in related purine systems has been shown to yield compounds with inhibitory activity against specific enzymes. mdpi.com These modifications can alter the shape and electronic distribution of the purine, thereby influencing ligand-receptor interactions.

| C8-Modification | Synthetic Accessibility | Potential Functional Consequence | Reference |

|---|---|---|---|

| Alkylation | Achievable via metalation and treatment with an alkyl halide. | Alters steric bulk and lipophilicity. | mdpi.com |

| Formylation | Can be introduced using formylating agents like DMF. | Introduces a polar, hydrogen-bond accepting group. | mdpi.com |

| Sulfenylation | Can be installed via sulfur nucleophiles or oxidative thiation. | Provides a site for further modification (e.g., oxidation to sulfonyls). | mdpi.com |

| Oxidation | Leads to 8-oxo derivatives. | Can confer enzyme inhibitory activity. | mdpi.com |

Alkylation at the N9 position of the purine ring is a common strategy to create nucleoside analogues or to modify the physicochemical properties of the parent compound. A significant challenge in this area is achieving regioselectivity, as alkylation can often produce a mixture of N9 and N7 isomers. mdpi.comnih.gov The use of bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring the formation of the desired N9-alkylated product. mdpi.com

From a functional perspective, N9-alkylation can have various effects. For example, introducing a 2-hydroxyethoxymethyl fragment at the N9 position was pursued to increase the solubility and potentially enhance the cytotoxic profile of a purine conjugate. nih.gov In other studies, a series of 9-alkyl and 9-heteroalkyl substituted 2-amino-6-guanidinopurines were synthesized, and these N9-substituents were found to either inhibit or stimulate nitric oxide (NO) production in macrophages, demonstrating that the N9-substituent directly modulates biological response. nih.gov

Conformational Effects on Structure-Activity Relationships

Stereochemical Considerations in Chiral N-(2-aminopurin-6-yl)amino Acids

When the substituent at the N6-position of the purine ring contains a chiral center, as in the case of amino acid conjugates, stereochemistry becomes a critical factor in the molecule's biological activity. The synthesis and biological evaluation of N-(purin-6-yl)amino acids and their derivatives have revealed that the spatial orientation of the amino acid moiety can significantly impact the compound's properties and interactions.

A significant challenge in the synthesis of these chiral compounds is the potential for racemization. Studies on the synthesis of N-(purin-6-yl)dipeptides have shown that coupling N-(purin-6-yl)-(S)-amino acids with another amino acid ester can lead to racemization at the chiral center of the first amino acid. nih.gov For instance, the coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate resulted in a mixture of (S,S)- and (R,S)-diastereomers, often in a 6:4 ratio. nih.gov Interestingly, using the (R)-enantiomer of the N-(purin-6-yl)-amino acid as the starting material produced the exact same diastereomeric mixture, suggesting the reaction proceeds through a chirally labile intermediate. nih.gov This indicates that the initial configuration of the chiral center does not necessarily determine the final diastereomeric composition under certain reaction conditions. nih.gov

To overcome this, alternative synthetic strategies, such as the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) derivatives with a pre-formed dipeptide, have been employed to produce individual, enantiomerically pure diastereomers. nih.gov The biological activity of these chiral conjugates can be stereospecific. In a study of purine arabinosides modified with chiral amino acid amides at the C6 position, the derivative containing serine showed notable antiproliferative activity against a human acute myeloid leukemia cell line (U937), with an IC50 value of 16 μM. researchgate.netnih.gov This highlights that the specific stereochemistry of the amino acid component is a key determinant of the biological effect.

| Starting N-(purin-6-yl)-α-amino acid Configuration | Resulting Diastereomer Ratio ((S,S) : (R,S)) | Reference |

|---|---|---|

| (S)-enantiomer | 6 : 4 | nih.gov |

| (R)-enantiomer | 6 : 4 | nih.gov |

Mechanistic Investigations of Biological Activities of N6 2 Aminoethyl 9h Purine 2,6 Diamine and Analogues

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

The purine (B94841) scaffold is a well-established framework for the development of kinase inhibitors, with many derivatives targeting the ATP-binding site of these enzymes. The biological effects of N6-(2-aminoethyl)-9H-purine-2,6-diamine and its analogues are largely attributed to their interaction with CDKs, which are crucial regulators of the cell cycle.

Specificity and Selectivity of CDK2 Inhibition by Purine-2,6-diamines

Purine-2,6-diamine derivatives have been a focus of research for developing selective CDK inhibitors. The specificity of these compounds is dictated by the substitutions at the C2, N6, and N9 positions of the purine ring. For instance, the well-studied compound roscovitine, a 2,6,9-substituted purine, competitively inhibits the ATP-binding pocket of CDK2. nih.gov The purine core of the inhibitor mimics the adenine (B156593) of ATP, while the substituents create additional contacts with the enzyme, enhancing binding affinity and conferring selectivity. nih.gov

Structural studies of CDK2 in complex with purine inhibitors have shown that the inhibitor can stabilize a conformation of the glycine-rich loop that is preferred in CDK2 but not in other closely related kinases like CDK1. This conformational preference is a key determinant of selectivity. Modifications to the substituents on the purine ring can fine-tune this interaction, leading to highly selective CDK2 inhibitors. For example, certain 2-arylaminopurines with specific 6-substituents have demonstrated over 1000-fold selectivity for CDK2 over CDK1. nih.gov This high degree of selectivity is crucial for minimizing off-target effects and is a primary goal in the design of therapeutic CDK inhibitors.

| Compound Class | Target Kinase | Selectivity Profile | Reference |

| 2-Arylaminopurines | CDK2 | High selectivity over CDK1, with some analogues showing >2000-fold preference. | nih.gov |

| Roscovitine & Analogues | CDK2/cdc2 | Competitive ATP-binding site inhibitor with selectivity for specific CDKs. | nih.gov |

| 2,6,9-Trisubstituted Purines | Pan-CDK | Can be designed to inhibit a broad range of CDKs, including CDK1, CDK2, CDK5, and CDK9. | nih.gov |

Molecular Basis of Anti-Proliferation Effects in Cancer Cell Lines

The anti-proliferative activity of purine-2,6-diamine analogues is a direct consequence of CDK inhibition. By blocking the activity of CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing. For example, reversine (B1683945), a 2,6-diamino-substituted purine, and its analogues have been shown to cause cell cycle arrest in the G2/M phase in breast (MCF-7) and colorectal (HCT116) cancer cell lines. nih.govhoffmanlab.org

This cell cycle arrest can lead to several cellular outcomes, including apoptosis (programmed cell death) and polyploidy. nih.govhoffmanlab.org The induction of apoptosis is a key mechanism for the anti-tumor activity of many chemotherapeutic agents. In some leukemia cell lines, 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest in the S-phase. The molecular mechanism often involves the disruption of mitochondrial function and the activation of apoptotic pathways. dovepress.com Interestingly, the efficacy of some reversine analogues appears to be dependent on the p53 status of the cancer cells, showing greater activity in cells where p53 is defective. nih.gov

Cell Differentiation and Reprogramming Inducing Activities

Beyond their anti-proliferative effects, certain purine-2,6-diamines have demonstrated a remarkable ability to influence cell fate, inducing both de-differentiation and differentiation into various lineages.

Mechanisms Underlying Myogenic Lineage De-differentiation by Reversine Analogues

Reversine has been shown to induce the de-differentiation of C2C12 myoblasts, which are committed to a muscle lineage, into progenitor cells. nih.gov These resulting cells regain multipotency and can be subsequently differentiated into other cell types, such as osteoblasts and adipocytes. nih.gov The underlying mechanism is thought to involve the inhibition of specific kinases, such as Aurora B kinase, which plays a role in maintaining the differentiated state. By inhibiting these kinases, reversine and its analogues can effectively "rewind" the developmental clock of the cells, returning them to a more plastic, progenitor-like state.

Potential for Cardiomyogenic Cell Differentiation Modulation

The potential for purine-2,6-diamines to modulate cell fate extends to the cardiac lineage. Analogues of reversine have been investigated for their ability to induce the differentiation of progenitor cells into cardiomyocytes. nih.gov This has significant implications for regenerative medicine and the development of therapies for heart disease. The synthesis of various 2,6-diamino-substituted purines has been undertaken with the goal of optimizing their cardiomyogenic-inducing properties. nih.gov While the precise mechanisms are still under investigation, it is likely that the modulation of kinase signaling pathways is a key factor in directing the differentiation of progenitor cells towards a cardiomyogenic fate.

Antimycobacterial Activity and Mechanisms

In addition to their effects on eukaryotic cells, purine-based compounds have also shown promise as antimicrobial agents. Specifically, N-(2-aminopurin-6-yl) and N-(purin-6-yl) conjugates have been found to exhibit significant antimycobacterial activity. researchgate.net

A range of these purine derivatives has been tested against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov Synthetic routes have been developed to create conjugates of these purines with amino acids and dipeptides, and these modifications have been shown to influence their antimycobacterial potency. researchgate.net While the exact molecular targets of these compounds in mycobacteria have not been fully elucidated, it is hypothesized that they may interfere with essential cellular processes such as nucleic acid synthesis or the function of specific mycobacterial enzymes. The development of these purine-based antimycobacterials represents a promising avenue for new tuberculosis therapies, particularly in the face of growing antibiotic resistance. nih.gov

| Compound Series | Target Organism(s) | Observed Activity | Reference |

| N-(purin-6-yl) and N-(2-aminopurin-6-yl) amino acid/dipeptide conjugates | Mycobacterium tuberculosis H37Rv, M. avium, M. terrae, multidrug-resistant M. tuberculosis | Significant in vitro antimycobacterial activity. | researchgate.net |

| 6-Oxo and 6-Thio Purine Analogs | Mycobacterium tuberculosis | Moderate to good inhibitory activity, with N9-substitution enhancing activity. | nih.gov |

Inhibition of Mycobacterium tuberculosis Strains by Purine Conjugates

Purine conjugates have demonstrated notable potential as inhibitors of Mycobacterium tuberculosis. Research into N-(purin-6-yl) and N-(2-aminopurin-6-yl) amino acid and dipeptide conjugates has revealed significant antimycobacterial activity against the H37Rv strain of M. tuberculosis, as well as other mycobacterial species such as Mycobacterium avium and Mycobacterium terrae. nih.gov

The conjugation of amino acids and dipeptides to the purine core appears to be a crucial factor in their antimycobacterial efficacy. Among the various conjugates synthesized and tested, those containing a glycine-containing dipeptide linked to the purine scaffold have shown particularly promising results. This suggests that the nature of the substituent at the N6-position plays a significant role in the compound's ability to inhibit mycobacterial growth.

While specific data for this compound is not extensively detailed in the reviewed literature, the activity of its close analogues provides a strong rationale for its potential antimycobacterial effects. The following table summarizes the in vitro antimycobacterial activity of representative N-(2-aminopurin-6-yl) conjugates against M. tuberculosis H37Rv.

Table 1: In Vitro Antimycobacterial Activity of N-(2-aminopurin-6-yl) Conjugates against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) |

|---|---|

| N-(2-Aminopurin-6-yl)-(S)-glutamic acid | 12.5 |

| N-(2-Aminopurin-6-yl)-glycyl-(S)-glutamic acid | 3.1 |

| N-(2-Aminopurin-6-yl)-glycyl-glycine | 6.25 |

| N-(2-Aminopurin-6-yl)-(S)-alanine | >50 |

| N-(2-Aminopurin-6-yl)-(S)-valine | >50 |

Data sourced from a study on N-(purin-6-yl) and N-(2-aminopurin-6-yl) amino acid and dipeptide conjugates. nih.gov

Activity Against Multidrug-Resistant Mycobacterium tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains presents a significant global health challenge, necessitating the development of novel therapeutic agents. Purine conjugates have also been investigated for their efficacy against these resistant strains.

Studies have shown that certain N-(purin-6-yl) and N-(2-aminopurin-6-yl) conjugates exhibit significant activity against clinical isolates of MDR-TB. nih.gov Notably, N-(2-Aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids were identified as highly active compounds against an MDR-TB strain isolated from patients in the Ural region of Russia. nih.gov This indicates that these purine analogues may circumvent the resistance mechanisms that render conventional anti-TB drugs ineffective.

The ability of these compounds to inhibit the growth of MDR-TB suggests that they may act on novel molecular targets or possess mechanisms of action distinct from those of existing drugs. Further research is warranted to elucidate the precise molecular basis for their activity against these challenging strains.

Antiviral Properties

In Vitro Antiviral Effects Against Viral Pathogens (e.g., Pseudorabies Virus, Herpes Simplex Virus Type 1, Influenza Viruses)

Derivatives of 2,6-diaminopurine (B158960) have demonstrated a broad spectrum of antiviral activities against a variety of viral pathogens. The substitution at the N6-position of the purine ring is a key determinant of this activity.

Carbocyclic analogues of 2-amino-6-substituted-purines have shown significant in vitro activity against Herpes Simplex Virus Type 1 (HSV-1). nih.gov For instance, the carbocyclic analogue of 2,6-diaminopurine ribofuranoside was found to be highly active against HSV-1. nih.gov Furthermore, a multi-target 2,6-diaminopurine derivative, designated as compound 6i, has exhibited potent, low micromolar activity against Dengue, Zika, West Nile, and Influenza A viruses. nih.govresearchgate.net This broad-spectrum activity highlights the potential of the 2,6-diaminopurine scaffold in the development of novel antiviral agents.

The following table presents the in vitro antiviral activity of a representative 2,6-diaminopurine derivative against various influenza A virus strains.

Table 2: In Vitro Antiviral Activity of Compound 6i (a 2,6-diaminopurine derivative)

| Virus Strain | IC50 (µM) |

|---|---|

| Influenza A Puerto Rico/8/34 H1N1 | 5.3 |

| Pandemic A/California/04/09 H1N1 | 2.6 |

| Influenza A Ulster H7N1 | 3.2 |

Data sourced from a study on the system-oriented optimization of multi-target 2,6-diaminopurine derivatives. nih.gov

While direct data for this compound against these specific viruses is limited in the available literature, the potent activity of its analogues underscores the promise of this chemical class.

Specific Molecular Targets or Pathways Affected by Antiviral Purine-2,6-diamines

The antiviral mechanism of purine-2,6-diamine analogues often involves the inhibition of key viral enzymes essential for replication. Nucleoside analogues, a class to which these compounds are related, are known to act as inhibitors of viral RNA-dependent RNA polymerase, methyltransferase, and helicase/NTPase. nih.gov Upon entering the cell, these compounds can be metabolized to their triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain. This incorporation can lead to chain termination or introduce mutations, ultimately inhibiting viral replication. nih.gov

For some N6-substituted purine analogues, the antiviral activity has been linked to their ability to act as ambiguous substrates during viral replication, thereby increasing the mutation rate and leading to "lethal mutagenesis."

Adenosine (B11128) Receptor Modulation

Antagonistic Activity at Adenosine Receptor Subtypes (e.g., A2AAR, A1AR, A3AR)

N6-substituted purine derivatives have been extensively studied as modulators of adenosine receptors, which are G protein-coupled receptors involved in a wide array of physiological processes. The nature of the substituent at the N6-position, as well as substitutions at other positions of the purine ring, can significantly influence the affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Generally, the introduction of bulky substituents at the N6 position of the adenine ring can lead to antagonistic activity at adenosine receptors. Structure-activity relationship (SAR) studies of 2,6,9-trisubstituted adenines have shown that these compounds can act as potent antagonists with varying selectivity profiles. nih.gov For example, the introduction of a bulky arylacetyl or aryloxyphenylacetyl moiety on the N6 amino group can increase potency and selectivity for certain adenosine receptor subtypes. nih.gov

Table 3: Binding Affinities (Ki, nM) of N6-Substituted 2-Chloroadenine (B193299) Derivatives at Human Adenosine Receptors

| N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

|---|---|---|---|

| Phenylacetyl | 87 | 1000 | 110 |

| (4-Bromophenyl)acetyl | 110 | >10000 | 100 |

| Phenoxyacetyl | 100 | 2500 | 110 |

| (4-Bromophenoxy)acetyl | 120 | 1000 | 110 |

Data sourced from a preliminary SAR profile of 2,6,9-trisubstituted adenines as adenosine receptor antagonists. nih.gov

Ligand-Receptor Binding Interactions and Selectivity Determinants

The interaction of purine derivatives with receptors is a cornerstone of their biological activity. While direct binding data for this compound is not extensively detailed in available literature, the principles governing ligand-receptor interactions can be inferred from studies on analogous N6-substituted purine compounds, particularly adenosine derivatives. The nature of the substituent at the N6 position of the purine ring is a critical determinant of both binding affinity and selectivity for various receptor subtypes, such as the A1, A2A, and A3 adenosine receptors. nih.govnih.gov

Research on a wide array of N6-substituted adenosine derivatives has established key structure-activity relationships. For instance, small N6-alkyl groups are often associated with selectivity for human A3 adenosine receptors (A3ARs) over rat A3ARs. nih.govnih.gov As the size of the N6-substituent increases, for example to larger cycloalkyl groups (≥6 carbons), a shift from full to partial agonism at the human A3AR is observed. nih.gov The introduction of arylmethyl groups at the N6 position tends to yield analogues that are more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.govnih.gov

Furthermore, stereochemistry and steric bulk of the N6-substituent play a highly sensitive role in determining affinity and efficacy. Stereoselectivity has been clearly demonstrated at the rat A3AR for compounds like N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer. nih.govnih.gov These findings underscore that the precise size, shape, and chemical nature of the side chain attached to the N6-nitrogen are pivotal in orienting the ligand within the receptor's binding pocket, thereby dictating its pharmacological profile. The N6-(2-aminoethyl) side chain in the subject compound, with its flexibility and terminal amino group, would be expected to have unique interactions within a receptor binding site, though specific affinities and selectivities require empirical determination.

Interactions with Nucleic Acids and Genetic Code Expansion

The parent structure of the subject compound, 2,6-diaminopurine (DAP), is a well-studied adenine analogue with significant implications for nucleic acid structure and the expansion of the genetic alphabet. oup.comwikipedia.org Its interactions with nucleic acids are fundamentally different from those of adenine, primarily due to an additional amino group at the C2 position of the purine ring. nih.gov

Molecular Recognition of Purine-Purine Base Pairs in DNA Constructs

The canonical genetic code is built upon the specific molecular recognition between purine and pyrimidine (B1678525) bases (A-T and G-C). jackwestin.com The introduction of purine analogues like 2,6-diaminopurine (DAP) allows for the exploration of alternative pairing systems, including purine-purine base pairs, and provides insight into the principles of molecular recognition within the DNA double helix. oup.comresearchgate.net

The key feature of DAP is its ability to form three Watson-Crick type hydrogen bonds with thymine (B56734) (T), in contrast to the two hydrogen bonds formed in a standard adenine-thymine (A-T) pair. oup.comnih.govresearchgate.net This third hydrogen bond results from the presence of the 2-amino group, which acts as a hydrogen bond donor in the minor groove of the DNA helix. oup.com This modification not only enhances the stability of the base pair but also fundamentally alters the chemical landscape of the minor groove. oup.com This alteration is a critical factor in molecular recognition, as the 2-amino group can serve as a new recognition point for proteins, enzymes, and small molecule ligands, or conversely, it can sterically hinder interactions that would normally occur with a standard A-T pair. oup.com The study of purine-purine base pairs, such as those involving isoguanine, further expands the possibilities for non-canonical interactions and the development of orthogonal genetic systems. researchgate.net

Duplex Stability and Ionic Form Dependence in Alternative DNA Pairing Systems

The incorporation of 2,6-diaminopurine (DAP) in place of adenine has a significant and measurable impact on the thermal stability of DNA duplexes. The formation of a third hydrogen bond in a DAP-T base pair adds considerable stability to the double helix. oup.com Quantitative studies have shown that the substitution of DAP for adenine can increase the dissociation temperature (melting temperature, Tₘ) of a DNA duplex by approximately 1.5°C to 1.8°C per modified base. nih.govacs.org This enhanced stability makes the DAP-T pair intermediate in strength between a canonical A-T pair and a G-C pair. nih.gov

The stability of any DNA duplex is also dependent on the ionic strength of the surrounding solution. Generally, for standard DNA with its negatively charged phosphate (B84403) backbone, increasing the concentration of counterions (like Na⁺) screens the electrostatic repulsion between the strands, leading to increased duplex stability. nsf.gov However, in alternative DNA pairing systems, such as those involving uncharged backbones like Peptide Nucleic Acids (PNA), this trend is inverted; PNA:DNA duplexes are typically more stable at lower ionic strengths. nsf.govrsc.org While DAP does not alter the charge of the DNA backbone, its introduction changes the duplex's conformational and mechanical properties. nih.govresearchgate.net The precise dependence of a DAP-containing duplex on ionic strength would be influenced by these structural changes and the specific local environment, but the primary contribution remains the significant increase in thermal stability from the additional hydrogen bond. nih.gov

Alkynyl Side Chain Accommodation in Purine-Purine Helices

The functionalization of purine bases with side chains, such as alkynyl groups, is a key strategy for expanding the chemical diversity of DNA and creating unnatural base pairs (UBPs). researchgate.netmdpi.com Research into DNA constructs containing modified purines has shown that alkynyl side chains can be well accommodated within a purine-purine helix. researchgate.net The ability of the DNA duplex to incorporate these modifications without significant structural distortion is crucial for their potential use in biotechnology and synthetic biology. mdpi.com

The stability of the resulting duplex is influenced by the nature of the alkynyl linker. Studies have indicated that while short linker arms can destabilize the duplex, longer and more flexible linkers can lead to an increase in duplex stability. researchgate.net This suggests that providing sufficient flexibility and length allows the side chain to adopt a conformation that minimizes steric hindrance within the confines of the DNA grooves. The successful incorporation of such modified bases, demonstrated through techniques like on-column Sonogashira coupling, allows for the systematic exploration of how different side chains influence base-pairing stability and selectivity. mdpi.com

Mutagenic Properties of N6-Substituted 2-Aminopurines

Effects on Bacterial Strains (e.g., Salmonella typhimurium TA1530)

A range of N6-substituted 2-aminopurines have been demonstrated to possess strong mutagenic properties in bacterial systems. Studies utilizing the Ames test with Salmonella typhimurium strains, including TA1530, have been instrumental in characterizing the mutagenic potential of these base analogues. nih.govkisti.re.kr

Compounds such as 2-amino-N6-hydroxyadenine, 2-amino-N6-methoxyadenine, and 2-amino-N6-methyl-N6-hydroxyadenine have all shown potent mutagenic activity in S. typhimurium TA1530. nih.gov 2-amino-N6-hydroxyadenine (AHA), in particular, is a powerful mutagen, capable of inducing mutations at concentrations as low as 1 µg/mL. nih.govkisti.re.kr Further testing on the related strain S. typhimurium TA100 revealed that AHA could induce approximately 25,000 revertants per microgram, ranking it among the strongest mutagens for this strain. nih.gov The prolonged incubation with AHA leads to a marked increase in mutagenicity, suggesting that these analogues likely exert their effects after being incorporated into DNA during replication. nih.gov In addition to their mutagenic effects, some of these compounds, notably 2-amino-N6-hydroxyadenine and to a lesser degree 2-amino-N6-methyl-N6-hydroxyadenine, also exhibit growth-inhibitory effects on the bacteria. nih.gov

| Compound | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-N6-hydroxyadenine | S. typhimurium TA1530 | Strong mutagenic activity; induces mutations at ≥1 µg/mL | nih.gov |

| 2-amino-N6-methoxyadenine | S. typhimurium TA1530 | Strong mutagenic activity | nih.gov |

| 2-amino-N6-methyl-N6-hydroxyadenine | S. typhimurium TA1530 | Strong mutagenic activity; slight growth-inhibitory effect | nih.gov |

| 2-amino-N6-hydroxyadenine (AHA) | S. typhimurium TA100 | Potent mutagenicity (~25,000 revertants/µg) | nih.gov |

Computational Approaches and Molecular Modeling in N6 2 Aminoethyl 9h Purine 2,6 Diamine Research

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Predictive Modeling for Biological Activity of Purine-2,6-diamines

Predictive modeling has become an indispensable tool in the rational design and discovery of biologically active purine-2,6-diamine derivatives. These computational techniques aim to forecast the therapeutic potential of novel compounds by simulating their interactions with biological targets, thereby saving significant time and resources in the drug development pipeline. rsc.org

Molecular docking is a prominent method used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For instance, in a study focused on developing inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3), a protein linked to cancer development, molecular docking models were employed. These models revealed that certain 2,6-disubstituted purine (B94841) derivatives could effectively bind to the SH2 domain of STAT3, a critical step for its activation. nih.gov This predictive insight guided the synthesis and biological evaluation of compounds, leading to the identification of potent anticancer agents. nih.gov

Another powerful strategy involves the use of pharmacophore modeling combined with virtual screening. This approach was successfully used to identify a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. semanticscholar.org A pharmacophore model was generated based on known inhibitors, which was then used to screen a large database of compounds. The top hits were subsequently subjected to detailed molecular docking studies and molecular dynamics (MD) simulations to predict their binding stability and interaction patterns within the Mpro active site. semanticscholar.org

More advanced techniques, such as neural network models, are also being increasingly applied to predict the biological activities of chemical compounds. nih.govzenodo.org These machine learning approaches can analyze complex relationships between a molecule's structure and its activity, offering predictions on properties like cytotoxicity based on features derived from molecular dynamics simulations. nih.gov

| Computational Method | Purine Derivative Class | Biological Target | Predicted Outcome | Reference |

|---|---|---|---|---|

| Molecular Docking | 2,6-Disubstituted Purines | STAT3 SH2 Domain | Binding affinity and orientation | nih.gov |

| Pharmacophore Modeling & Virtual Screening | 1H-purine-2,6-dione derivatives | SARS-CoV-2 Main Protease (Mpro) | Identification of potential inhibitors | semanticscholar.org |

| Neural Network Models & MD Simulations | Photoswitchable Peptidomimetics | General Cytotoxicity (HeLa cells) | Prediction of IC50 values | nih.gov |

Spectroscopic and Crystallographic Data Integration

The integration of computational data with experimental results from spectroscopic and crystallographic techniques provides a comprehensive understanding of the structure and function of purine derivatives. This synergy is crucial for validating computational models and elucidating complex molecular interactions.

X-ray Crystallography for Structural Elucidation of Purine Derivatives and Metal Complexes

X-ray crystallography is a powerful technique that provides precise three-dimensional structural information of molecules at an atomic level. nih.govacs.org This method has been instrumental in determining the exact conformation, bond lengths, and angles of purine derivatives and their complexes with metal ions.

In one study, X-ray crystallography was used in conjunction with computational calculations to resolve ambiguity regarding the tautomeric form of a 6-oxy purine derivative. nih.govacs.org The crystal structure provided definitive experimental data on bond lengths, which were then compared with the computationally optimized geometries of different possible tautomers. This combined approach conclusively identified the most stable tautomer in the solid state. nih.govacs.org

The technique is also vital for characterizing metal-purine complexes. For example, the X-ray structure analysis of technetium (⁹⁹Tc) and rhenium (Re) complexes with 9-methylguanine revealed that two purine bases bind to the metal center via their N7 atoms in a specific head-to-tail orientation. nih.gov Similarly, the structures of platinum(II) pincer complexes derived from purine nucleobases were determined by X-ray diffraction, showing intermolecular π–π stacking and weak Pt···Pt interactions in the solid state. nih.gov Such detailed structural information is invaluable for understanding the coordination chemistry and potential applications of these metal complexes in areas like bioinorganic chemistry and materials science. nih.govacs.org

| Crystal Data and Structure Refinement | |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a, b, c (Å) | 7.2840(10), 8.9089(12), 13.7793(19) |

| β (°) | 76.153(2) |

| Volume (ų) | 843.7(2) |

| Z | 8 |

| Final R indices [I>2σ(I)] | R1 = 0.0532, wR2 = 0.1316 |

Data adapted from a study on a 6-oxy purine derivative. nih.gov

CD and Fluorescence Measurements for Nucleic Acid Interaction Studies

Circular Dichroism (CD) and fluorescence spectroscopy are essential techniques for studying the interactions between purine derivatives and nucleic acids like DNA and RNA. nih.govresearchgate.net These methods provide valuable information on conformational changes and binding events. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of macromolecules. nih.govnih.gov The incorporation of purine analogs, such as 2,6-diaminopurine (B158960) (DAP), into DNA can alter its structure. DAP forms three hydrogen bonds with thymine (B56734) (in contrast to adenine's two), which enhances the thermal stability of the DNA duplex. researchgate.netnih.gov CD studies have shown that DNA duplexes containing DAP adopt a B-form conformation, which can transition to an A-form in high salt conditions, demonstrating the structural impact of this purine analog. nih.gov CD is also widely used to monitor global conformational changes in DNA upon the binding of various ligands, including metal complexes. nih.gov

Fluorescence spectroscopy is another powerful tool, particularly when using fluorescent nucleoside analogs (FNAs). nih.govnih.gov 2-aminopurine (2-AP), an isomer of adenine (B156593), is a widely used FNA. Its fluorescence quantum yield is highly sensitive to its local environment; it is strongly quenched when stacked within a DNA duplex but becomes highly fluorescent when unstacked or in a single-stranded region. oup.com This property allows researchers to probe DNA dynamics, local conformational changes, and the interactions of DNA with proteins and other molecules at the nucleotide level. researchgate.netoup.com By strategically placing 2-AP within a DNA sequence, it can serve as a reporter to monitor structural transitions and binding events in real-time. oup.com

Emerging Research Directions and Future Perspectives for N6 2 Aminoethyl 9h Purine 2,6 Diamine Research

Development of Novel Therapeutic Agents Based on the Purine-2,6-diamine Scaffold

The inherent versatility of the purine-2,6-diamine scaffold allows for extensive modification at its various positions, making it a cornerstone for the development of new drugs. researchgate.net This scaffold is a key component in a range of biologically active compounds, including antiviral, anticancer, and antibiotic agents. mdpi.com

Optimization of Selectivity and Potency for Targeted Biological Pathways

A primary goal in drug discovery is to maximize a compound's effect on its intended target while minimizing off-target interactions. For purine-2,6-diamine derivatives, this involves fine-tuning the substituents on the purine (B94841) ring to enhance selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this optimization process.

For instance, research into reversine-like molecules, which are based on the 2,6-diamino substituted purine structure, has focused on modifying substitutions at the C-2 and C-6 positions to improve biological activity and selectivity. nih.gov In the development of broad-spectrum antivirals, a system-oriented optimization approach based on phenotypic screening has proven effective. This method allows for the identification of compounds that show efficacy in a cellular context, which may result from synergistic effects on multiple targets. nih.gov One study systematically combined different C2 substituents with various substituted anilines at the C6 position to explore the antiviral potential of the 2,6-diaminopurine (B158960) chemotype. nih.gov This led to the identification of a derivative, compound 6i (N2-(3-fluoro-5-methylphenyl)-N6-(3-(methoxycarbonyl)phenyl)-9H-purine-2,6-diamine), which demonstrated low micromolar potency against a range of viruses, including Dengue, Zika, and Influenza A. nih.gov

Table 1: Antiviral Activity of Optimized Purine-2,6-diamine Derivatives

Data sourced from European Journal of Medicinal Chemistry. nih.govnih.gov

Design of Multi-Targeting Ligands

Complex diseases often involve multiple biological pathways, making multi-target drugs a superior therapeutic strategy compared to highly selective single-target agents. researchgate.net The purine-2,6-diamine scaffold is well-suited for the design of such multi-target ligands, or "designed polypharmacology". nih.govnih.gov This approach aims to modulate several targets simultaneously to achieve a synergistic therapeutic effect, improve outcomes, and overcome drug resistance. researchgate.netnih.gov

The development of broad-spectrum antiviral agents (BSAAs) is a prime example. nih.gov The goal is to create a single drug effective against multiple viruses, which is crucial for a rapid response to new and re-emerging viral threats. nih.gov The 2,6-diaminopurine chemotype has been successfully used to generate BSAAs active against flaviviruses, influenza, and coronaviruses. nih.gov By exploring various substitutions, researchers have developed compounds that can inhibit viral replication across different virus families. nih.gov This multi-target propensity is a key advantage, as the antiviral effect may arise from hitting unexpected host or viral targets or from novel mechanisms of action. nih.gov For example, the nucleoside analog 9-(3-Hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine (HPMPDAP) has shown broad-spectrum activity by inhibiting viral DNA polymerases in viruses like HIV, herpes simplex, and hepatitis B. ontosight.ai

Advanced Synthetic Strategies for Complex Purine-2,6-diamine Architectures

The creation of diverse libraries of purine derivatives for screening requires efficient and advanced synthetic methods. Modern strategies are moving beyond traditional batch chemistry to more sophisticated and automated approaches.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the practicality of chemical reactions. This approach is particularly valuable for synthesizing nucleoside analogues, where stereoselectivity is critical. Enzymes like N-deoxyribosyltransferases can be used for transglycosylation reactions to produce 2,6-diaminopurine nucleosides, which are important as antiviral and anticancer prodrugs. researchgate.net For instance, 2,6-diaminopurine-2′-deoxyriboside has been efficiently synthesized from 2,6-diaminopurine and thymidine (B127349) using immobilized bacterial enzymes. researchgate.net Another strategy involves the enzymatic deamination of 2-aminoadenosine (B16350) derivatives with adenosine (B11128) deaminase to produce guanine (B1146940) nucleosides, showcasing the utility of enzymes in modifying the purine core. cdnsciencepub.comnih.gov

Flow Chemistry and Automated Synthesis for Libraries

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages over batch processing, including better control over reaction parameters, enhanced safety, and ease of automation. nih.govsoci.org This technology is ideal for the rapid and efficient assembly of compound libraries for biological screening. nih.gov

Automated flow synthesis platforms can be integrated with purification and analysis systems, enabling high-throughput synthesis. vapourtec.comthieme.de This allows for the creation of large, focused libraries of purine derivatives by systematically varying reagents and reaction conditions. nih.govgoogle.com For example, a library of trisubstituted purines can be generated by sequentially introducing different amine substituents at various positions on the purine ring using a parallel synthesis approach in a multi-well format. google.com This automated methodology accelerates the discovery of new drug candidates by quickly generating a diverse set of molecules for screening. vapourtec.com

Mechanistic Insights into Underexplored Biological Activities

While the purine-2,6-diamine scaffold is known for its role in antiviral and anticancer agents, ongoing research continues to uncover novel mechanisms and biological functions.

One fascinating discovery is the ability of 2,6-diaminopurine (DAP) to correct UGA nonsense mutations, which are responsible for about 10% of genetic diseases. researchgate.net DAP functions by interfering with the activity of FTSJ1, a tRNA-specific methyltransferase. This action allows the translational machinery to read through premature stop codons, restoring the production of a full-length protein. This finding opens up a potential therapeutic avenue for a wide range of genetic disorders. researchgate.net

Another area of investigation involves the fundamental role of DAP in nucleic acid structure and function. In some bacteriophages, adenine (B156593) (A) is completely replaced by 2,6-diaminopurine (Z base). nih.gov This substitution creates a more stable Z-T base pair with three hydrogen bonds, which makes the viral genome resistant to the host's restriction enzymes. nih.govoup.com Studies have shown that the presence of DAP in DNA can inhibit transcription by impeding RNA polymerase, suggesting a potential role in transcriptional regulation. nih.gov Furthermore, DAP has been shown to promote the self-repair of UV-induced DNA damage under prebiotic conditions, hinting at its possible significance in the origin of life. ed.ac.uknih.govresearchgate.net

Finally, some 2,6-diaminopurine derivatives function as prodrugs. For example, (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is converted by adenosine deaminase in the body to dioxolane guanine (DXG). nih.gov DXG is then phosphorylated to its active triphosphate form, which acts as a potent inhibitor of the HIV-1 reverse transcriptase enzyme. nih.gov

Investigation of Novel Molecular Targets

While the classical targets of purine analogs, such as enzymes involved in nucleotide metabolism, are well-established, contemporary research is venturing into uncharted territory to identify novel molecular targets for 2,6-diaminopurine derivatives. This exploration is driven by the need for more selective and effective therapeutic agents with reduced off-target effects.

One promising avenue of investigation is the identification of novel protein kinases that are modulated by N6-substituted 2,6-diaminopurines. The purine scaffold is a common feature in many kinase inhibitors, and subtle modifications, such as the addition of an aminoethyl group at the N6 position, can significantly alter the binding affinity and selectivity for different kinases. High-throughput screening of kinase inhibitor panels coupled with computational docking studies can reveal unexpected interactions with kinases implicated in cancer, inflammation, and neurodegenerative diseases.

Another area of intense research is the exploration of these compounds as modulators of RNA function. The discovery of riboswitches, structured RNA domains that can bind directly to specific ligands and regulate gene expression, has opened up new possibilities for therapeutic intervention. Purine analogs, including 2,6-diaminopurine derivatives, are being investigated for their ability to bind to purine-sensing riboswitches in pathogenic bacteria, thereby inhibiting essential metabolic pathways. researchgate.net

Furthermore, the potential for these compounds to interact with components of the epigenetic machinery is an emerging field of study. Enzymes that "write," "read," and "erase" epigenetic marks, such as DNA methyltransferases, histone acetyltransferases, and histone deacetylases, are attractive targets for drug development. The structural similarity of purine analogs to endogenous purines suggests that they may interfere with the activity of these enzymes, leading to alterations in gene expression.

Recent studies have also highlighted the potential of 2,6-diaminopurine (DAP) to correct UGA nonsense mutations by promoting premature termination codon (PTC) readthrough. nih.gov This finding suggests that N6-(2-aminoethyl)-9H-purine-2,6-diamine could be investigated for its ability to restore the function of genes harboring such mutations, offering a potential therapeutic strategy for a variety of genetic diseases. nih.gov The multi-target nature of the 2,6-diaminopurine class of molecules is also being explored to develop broad-spectrum antiviral agents. nih.gov

| Potential Novel Molecular Target Class | Examples of Specific Targets | Therapeutic Area |

| Protein Kinases | Aurora Kinases, Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases | Cancer, Inflammatory Diseases |

| RNA Structures | Purine Riboswitches in Bacteria | Infectious Diseases |

| Epigenetic Modifiers | DNA Methyltransferases (DNMTs), Histone Deacetylases (HDACs) | Cancer, Genetic Disorders |

| Translation Machinery | Ribosomal components involved in PTC readthrough | Genetic Diseases (e.g., Cystic Fibrosis) |

Systems Biology Approaches to Purine-2,6-diamine Effects

To fully comprehend the biological impact of this compound, researchers are increasingly turning to systems biology approaches. Instead of focusing on a single molecular target, systems biology aims to understand the compound's effects on the intricate network of interactions within a cell or organism.

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, is a powerful tool in this regard. By analyzing the global metabolic changes induced by this compound, researchers can identify perturbed pathways and gain insights into the compound's mechanism of action. This approach can reveal unexpected off-target effects and provide a more comprehensive understanding of its physiological consequences.

Transcriptomics, which involves the analysis of the complete set of RNA transcripts in a cell, can provide a snapshot of the gene expression changes that occur in response to treatment with the compound. This can help to identify downstream signaling pathways that are affected and provide clues about the cellular processes that are being modulated.

Network pharmacology is another valuable systems-level approach. By constructing and analyzing biological networks, such as protein-protein interaction networks and metabolic networks, researchers can predict potential targets and understand the polypharmacological effects of a compound. This can aid in the rational design of more effective and less toxic drugs.

A systems-oriented optimization of multi-target 2,6-diaminopurine derivatives has been proposed as an efficient approach for the development of broad-spectrum antivirals. nih.gov This strategy relies on phenotypic screening and the understanding that the antiviral effect may result from synergistic activity on multiple targets. nih.gov

| Systems Biology Approach | Information Gained | Potential Application |

| Metabolomics | Global changes in metabolite levels, identification of perturbed metabolic pathways | Understanding mechanism of action, identifying biomarkers of response |

| Transcriptomics | Changes in gene expression profiles | Elucidating downstream signaling effects, identifying potential off-target effects |

| Proteomics | Alterations in protein expression and post-translational modifications | Identifying direct and indirect protein targets |

| Network Pharmacology | Prediction of drug-target interactions and systemic effects | Rational drug design, understanding polypharmacology |

Applications in Synthetic Biology and Biotechnology

The unique chemical properties of this compound and its analogs make them valuable tools in the fields of synthetic biology and biotechnology. These applications leverage the ability of these modified purines to be incorporated into nucleic acids and to serve as specific recognition elements.

Biosensor Development Utilizing Purine Recognition

The specific recognition of purines by proteins and nucleic acids can be exploited for the development of highly sensitive and selective biosensors. This compound could serve as a key component in such biosensors in two main ways: as the analyte to be detected or as a recognition element within the sensor itself.

Electrochemical biosensors are a particularly promising platform. These devices typically consist of an electrode modified with a biological recognition element, such as an enzyme or an aptamer (a short, single-stranded DNA or RNA molecule that can bind to a specific target). For the detection of this compound, an aptamer could be evolved through in vitro selection to bind specifically to this molecule. The binding event could then be transduced into a measurable electrical signal.

Alternatively, the compound itself could be incorporated into a recognition layer on the electrode surface. For example, if a specific enzyme or protein is known to bind to this compound, this protein could be immobilized on the electrode. The binding of a target molecule to this protein could then be detected.

Optical biosensors, which rely on changes in light properties upon analyte binding, are another area of application. For instance, a fluorescently labeled aptamer that binds to this compound could be used to develop a fluorescence-based sensor.

Addressing Challenges in Purine-2,6-diamine Research

Despite the significant potential of this compound and related compounds, several challenges need to be addressed to facilitate their translation from the laboratory to clinical and biotechnological applications.

A primary challenge lies in the synthesis and purification of these modified purines. The synthesis of 2,6-diaminopurine derivatives can involve multiple, often complex, steps. acs.org Achieving regioselectivity, particularly when modifying the N6 and N9 positions, can be difficult and often results in low yields. acs.org The purification of the final product from a mixture of isomers and byproducts can also be a significant hurdle. acs.org

Another significant challenge is the potential for off-target effects and toxicity . As with many purine analogs, there is a risk that this compound could be recognized by and interfere with the function of numerous cellular enzymes and receptors that interact with endogenous purines. This can lead to unintended biological consequences and cellular toxicity. nih.govnih.gov For example, purine analogs are known to cause myelosuppression and immunosuppression. nih.gov

The bioavailability and metabolic stability of these compounds also present challenges. Purine analogs can be subject to rapid metabolism by enzymes such as xanthine (B1682287) oxidase and adenosine deaminase, which can limit their therapeutic efficacy. nih.gov Furthermore, their polarity can affect their ability to cross cell membranes and reach their intended intracellular targets.

Finally, the development of drug resistance is a common problem with antimicrobial and anticancer agents, and purine analogs are no exception. nih.gov Cells can develop resistance through various mechanisms, such as decreased activation of the drug, increased efflux, or mutations in the target protein. nih.gov Overcoming these challenges will require a multidisciplinary approach, combining advances in synthetic chemistry, molecular and cellular biology, and pharmacology.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are commonly employed to confirm the structure of N6-(2-aminoethyl)-9H-purine-2,6-diamine, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, NMR can identify substituent positions (e.g., ethylamine groups at N6) by analyzing chemical shifts and coupling patterns. Compare spectra to structurally related compounds, such as 9-(4-chlorophenyl)-N6-substituted purine derivatives, where aromatic protons and amine resonances are well-resolved . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Always cross-reference with synthetic precursors to confirm purity and regioselectivity.

Q. What are the standard synthetic routes for preparing N6-alkylated purine derivatives like N6-(2-aminoethyl) analogs?

- Methodological Answer : Nucleophilic substitution at the N6 position is a common approach. Start with 2-fluoro-6-chloropurine derivatives and react with 2-aminoethylamine under controlled pH (e.g., basic conditions) to ensure regioselectivity. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 minutes) can enhance reaction efficiency and yield, as demonstrated for cyclohexyl- and cyclopentyl-substituted analogs . Post-synthesis, use column chromatography (silica gel, methanol/dichloromethane gradients) for purification.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing N6-(2-aminoethyl)purine derivatives with high yield and purity?

- Methodological Answer : Apply a 2 factorial design to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, test 3 factors at 2 levels (e.g., 60°C vs. 100°C, DMF vs. acetonitrile, 0.1M vs. 0.5M catalyst). Analyze interactions using ANOVA to identify optimal conditions. Orthogonal design methods, as used in substituted purine derivative synthesis, can reduce experimental runs while maximizing data robustness .

Q. How should researchers resolve contradictions in biological activity data between substituted purine derivatives?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies. For example, compare MIC values of N6-(substituted phenyl) derivatives against E. coli and S. aureus to identify substituent effects (e.g., electron-withdrawing groups enhancing activity). Use statistical tools like principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with efficacy. Cross-validate findings with molecular docking to assess binding interactions .

Q. What safety protocols are critical when handling N6-substituted purine diamines in high-throughput assays?

- Methodological Answer : Follow GHS hazard classifications (e.g., H302, H315, H319) by using fume hoods, nitrile gloves, and eye protection. For inhalation risks (H335), implement real-time air monitoring and ensure proper ventilation. Emergency procedures should include immediate decontamination with water (15 minutes for skin/eye contact) and medical consultation for persistent symptoms .

Q. How can in silico modeling predict the binding affinity of N6-(2-aminoethyl)purine derivatives to target enzymes?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-enzyme interactions over 100 ns trajectories. Validate docking results (AutoDock Vina) with experimental IC data. For instance, simulate binding to bacterial DNA gyrase and compare with known inhibitors. Integrate AI-driven tools like COMSOL Multiphysics for parameter optimization and predictive analytics .

Q. What analytical strategies are recommended for comparing antibacterial efficacy using MIC data?

- Methodological Answer : Normalize MIC values against a reference strain (e.g., E. coli ATCC 25922) to control for variability. Use dose-response curves and calculate EC values via nonlinear regression (GraphPad Prism). For substituted derivatives, apply cluster analysis to group compounds by efficacy profiles, as seen in cyclohexyl-substituted purine studies .

Key Considerations

- Computational Integration : Combine MD simulations with experimental SAR to prioritize synthetic targets .

- Safety Compliance : Adhere to SDS guidelines for hazardous byproduct disposal (e.g., chlorinated solvents) .

- Data Reproducibility : Use orthogonal design and factorial analysis to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products